3-(benzo[b]thiophen-3-yl)morpholine
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Overview
Description
3-(benzo[b]thiophen-3-yl)morpholine is a heterocyclic compound that features a benzothiophene ring fused to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[b]thiophen-3-yl)morpholine typically involves the formation of the benzothiophene ring followed by its fusion with the morpholine ring. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a catalyst to form the benzothiophene scaffold . This intermediate can then be reacted with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[b]thiophen-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
3-(benzo[b]thiophen-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzo[b]thiophen-3-yl)morpholine involves its interaction with specific molecular targets. The benzothiophene ring can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler compound with similar structural features but lacking the morpholine ring.
Morpholine: A simpler compound with similar structural features but lacking the benzothiophene ring.
Benzofuran: A structurally related compound with an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness
3-(benzo[b]thiophen-3-yl)morpholine is unique due to the combination of the benzothiophene and morpholine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-2-4-12-9(3-1)10(8-15-12)11-7-14-6-5-13-11/h1-4,8,11,13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYLQTJENHZIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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